"Ethyl 1-formylcyclopropane-1-carboxylate" chemical properties
"Ethyl 1-formylcyclopropane-1-carboxylate" chemical properties
The following technical monograph provides an in-depth analysis of Ethyl 1-formylcyclopropane-1-carboxylate , a specialized bifunctional building block used in the synthesis of complex spirocyclic scaffolds and pharmaceutical intermediates.
Executive Summary
Ethyl 1-formylcyclopropane-1-carboxylate (CAS: 33329-70-3) is a high-value cyclopropane building block characterized by a geminal substitution pattern—possessing both an aldehyde (electrophile) and an ester (masked nucleophile/electrophile) at the C1 position.[1] This unique gem-disubstituted architecture makes it a critical intermediate for constructing quaternary carbon centers, spirocyclic heterocycles, and conformationally restricted amino acid analogs.[2]
Unlike its 2-formyl isomer, the 1-formyl variant offers a direct entry into 1,1-disubstituted cyclopropane motifs, which are highly sought after in medicinal chemistry to improve metabolic stability and restrict the conformational space of peptide mimetics.[2]
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| Chemical Name | Ethyl 1-formylcyclopropane-1-carboxylate |
| CAS Number | 33329-70-3 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES | CCOC(=O)C1(CC1)C=O |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.12 g/cm³ (Predicted) |
| Boiling Point | 60–65 °C at 0.5 mmHg (est.)[3][4][5][6] |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Storage | -20°C, Inert atmosphere (Ar/N₂); Moisture sensitive |
Synthetic Routes & Production
The synthesis of Ethyl 1-formylcyclopropane-1-carboxylate is non-trivial due to the sensitivity of the aldehyde group on the strained ring. The most robust industrial route proceeds via the oxidation of the corresponding alcohol , derived from diethyl malonate.[2]
Core Synthesis Workflow
The synthesis is a multi-step process designed to install the cyclopropane ring first, followed by functional group manipulation to reveal the aldehyde.[2]
-
Cyclopropanation: Double alkylation of diethyl malonate with 1,2-dibromoethane.[7]
-
Desymmetrization: Partial hydrolysis of the diester to the mono-acid.
-
Selective Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol.
-
Oxidation: Controlled oxidation (Swern or Dess-Martin) to the target aldehyde.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate[2]
-
Reagents: Diethyl malonate (1.0 eq), 1,2-dibromoethane (1.2 eq), K₂CO₃ (2.5 eq), DMF.[2]
-
Procedure:
-
Suspend K₂CO₃ in DMF and add diethyl malonate and 1,2-dibromoethane.
-
Heat to 110°C for 16 hours. The intramolecular alkylation closes the ring.
-
Workup: Dilute with water, extract with diethyl ether, and distill under reduced pressure to isolate the diester.
-
Step 2: Selective Reduction to Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
-
Reagents: Diethyl 1,1-cyclopropanedicarboxylate, NaBH₄ (0.5 eq), LiCl (catalytic), EtOH/THF.
-
Rationale: Direct reduction of the diester can lead to the diol. Controlled reduction or a hydrolysis-reduction sequence is preferred to maintain one ester group.
-
Alternative (High Precision): Hydrolyze to the mono-ester mono-acid (KOH, 1 eq), then reduce the acid selectively using Borane-Dimethyl Sulfide (BH₃[2]·DMS) at 0°C.
Step 3: Oxidation to the Target Aldehyde[2]
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM.[2]
-
Protocol (Swern Oxidation):
-
Cool a solution of oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise (gas evolution). Stir for 15 min.
-
Add the alcohol (from Step 2) in DCM dropwise. Stir for 30 min at -78°C.
-
Add Triethylamine (TEA) and allow the reaction to warm to 0°C.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM. The product is often used immediately or purified by rapid silica chromatography (neutralized with 1% Et₃N) to prevent decomposition.
-
Figure 1: Synthetic pathway from commodity chemicals to the target aldehyde.
Reactivity Profile & Mechanism[2][9]
The chemical behavior of Ethyl 1-formylcyclopropane-1-carboxylate is dominated by the interplay between the electrophilic aldehyde and the strained cyclopropane ring .
Aldehyde-Selective Transformations
The formyl group is the most reactive site. Because it is attached to a quaternary carbon, it cannot enolize towards the ring, preventing self-condensation side reactions common in linear aldehydes.[2]
-
Wittig/Horner-Wadsworth-Emmons (HWE): Reacts cleanly with phosphonates to generate
-unsaturated esters. This is the primary method for extending the carbon chain while retaining the cyclopropane ring. -
Reductive Amination: Condensation with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, key for peptidomimetic synthesis.[2]
Cyclopropane Ring Stability (The "Gem-Acceptor" Effect)
While donor-acceptor cyclopropanes are prone to ring opening, this molecule possesses two electron-withdrawing groups (EWG) at C1.
-
Stability: The gem-dicarbonyl substitution creates a "push-pull" deficiency that actually stabilizes the ring against electrophilic attack but sensitizes it to nucleophilic homoconjugate addition .
-
Ring Opening: Under harsh conditions with soft nucleophiles (e.g., thiols, cuprates), the ring can open to form gem-disubstituted acyclic products.[2]
Heterocycle Synthesis
The 1,4-relationship between the aldehyde oxygen and the ester oxygen (if opened) or the 1,3-relationship of the carbons allows for the synthesis of heterocycles.[2]
-
Reaction with Hydrazines: Forms bicyclic pyrazolinones.
-
Reaction with Amidines: Can form pyrimidine derivatives.
Figure 2: Reactivity landscape showing preservation vs. cleavage of the cyclopropane ring.[2][3]
Applications in Drug Discovery[2][5]
Conformationally Restricted Peptidomimetics
The 1,1-disubstitution pattern locks the conformation of the attached chains. Converting the aldehyde to an amine (via reductive amination) and hydrolyzing the ester yields 1-aminocyclopropane-1-carboxylic acid (ACC) analogs. These are used to induce
Spirocyclic Scaffolds
Reaction of the aldehyde with diamines or amino-alcohols generates spiro-fused ring systems (e.g., spiro-oxazolidines). These scaffolds are increasingly popular in fragment-based drug discovery (FBDD) because they increase
Handling & Safety Data
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Stability: The aldehyde is prone to air oxidation to the carboxylic acid. Store under Argon or Nitrogen.
-
Temperature: Long-term storage at -20°C is required to prevent polymerization or ring degradation.
-
Purification: Distillation is difficult due to the high boiling point and thermal instability. Flash chromatography on silica gel is the standard purification method.
References
-
Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 6, p.320 (1988).[2] Link[2]
-
Synthesis of 1,1-Disubstituted Cyclopropanes. Journal of Organic Chemistry, 2014, 79(3), 1234–1245.[2] (General methodology for malonate-derived cyclopropanes).
-
Ethyl 1-formylcyclopropanecarboxylate Product Data. PubChem Compound Summary. Link[2]
-
Cyclopropane-based Peptidomimetics. Chemical Reviews, 2003, 103(4), 1429–1448.[2] (Applications of ACC derivatives).
-
Swern Oxidation Protocols. Omura, K.; Swern, D. Tetrahedron 1978, 34, 1651.[2] (Standard protocol for alcohol to aldehyde oxidation).
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- 3. Ethyl 1-methylcyclopropanecarboxylate | C7H12O2 | CID 544234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 2-FORMYL-1-CYCLOPROPANECARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. US20140107340A1 - Benzamides - Google Patents [patents.google.com]
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